o6-Benzylguanine

Catalog No.
S531924
CAS No.
1000874-21-4
M.F
C12H11N5O
M. Wt
241.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o6-Benzylguanine

CAS Number

1000874-21-4

Product Name

o6-Benzylguanine

IUPAC Name

6-phenylmethoxy-7H-purin-2-amine

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

InChI

InChI=1S/C12H11N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17)

InChI Key

KRWMERLEINMZFT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

6-O-benzylguanine, O(6)-benzylguanine, O(6)-bGua, O6-benzylguanine

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N

Description

The exact mass of the compound o6-Benzylguanine is 241.09636 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637037. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

O6-Benzylguanine is a synthetic compound with the chemical formula C12_{12}H11_{11}N5_5O. It is primarily known for its role as an inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase, which is involved in DNA repair mechanisms. By inhibiting this enzyme, O6-benzylguanine enhances the efficacy of alkylating chemotherapeutic agents, making it a significant compound in cancer treatment strategies. The compound has a unique structure that allows it to mimic the natural substrate of the enzyme, facilitating its interaction and subsequent inhibition.

  • Inhibition of O6-Alkylguanine-DNA Alkyltransferase: The primary reaction involves the formation of a covalent bond between O6-benzylguanine and the active site of the O6-alkylguanine-DNA alkyltransferase enzyme, leading to its inactivation. This reaction is crucial for sensitizing tumor cells to alkylating agents such as temozolomide and nitrosoureas .
  • Hydrolysis: O6-Benzylguanine can undergo acid-catalyzed hydrolysis, resulting in the breakdown of the compound. Studies have detailed the kinetics and mechanisms involved in this hydrolysis, highlighting its stability under various conditions .
  • Conjugation Reactions: Modified derivatives of O6-benzylguanine, such as terminal alkyne substituted variants, can undergo 'Click chemistry' and Sonogashira coupling reactions to form fluorescent labels for biological applications .

The biological activity of O6-benzylguanine is primarily linked to its role as an inhibitor of DNA repair mechanisms. By inhibiting O6-alkylguanine-DNA alkyltransferase, it increases the susceptibility of cancer cells to DNA-damaging agents. This property makes it a valuable compound in cancer therapy, particularly in combination treatments where enhancing the effects of chemotherapy is desired. Additionally, studies have shown that O6-benzylguanine can induce apoptosis in resistant tumor cells by promoting DNA damage accumulation .

O6-Benzylguanine can be synthesized through several methods:

  • Direct Synthesis: The traditional method involves the reaction of guanine with benzyl bromide in the presence of a base, leading to the formation of O6-benzylguanine.
  • Modified Synthesis: Recent advancements include the development of terminal alkyne substituted variants that allow for easier conjugation with fluorescent dyes, enhancing its utility in biological studies .
  • Alternative Pathways: Other synthetic routes may involve different protective group strategies or alternative reagents to achieve higher yields or specific derivatives tailored for particular applications.

O6-Benzylguanine has several applications:

  • Cancer Treatment: It is primarily used in cancer therapy as an adjuvant to increase the effectiveness of alkylating agents.
  • Research Tool: The compound serves as a valuable tool in molecular biology for studying DNA repair mechanisms and enzyme function.
  • Fluorescent Labeling: Modified versions are utilized for labeling proteins and studying cellular processes through fluorescence microscopy .

Interaction studies involving O6-benzylguanine focus on its binding affinity and specificity towards O6-alkylguanine-DNA alkyltransferase. Research indicates that mutations within the enzyme can affect its susceptibility to inhibition by O6-benzylguanine, providing insights into resistance mechanisms in cancer therapy . Additionally, studies have explored how structural modifications to O6-benzylguanine can enhance its binding properties and therapeutic potential.

Several compounds share structural similarities or functional roles with O6-benzylguanine. Here are some notable examples:

Compound NameStructure/FunctionUnique Aspects
1-Methyl-3-nitro-1H-imidazoliumAlkylating agentTargets different DNA sites than O6-benzylguanine
O6-MethylguanineNatural substrate for O6-alkylguanine-DNA alkyltransferaseLess potent as an inhibitor compared to O6-benzylguanine
2-Amino-3-methylimidazo[4,5-f]quinolineCarcinogenic compoundInduces DNA damage through different pathways
TemozolomideAlkylating agent used in glioblastoma treatmentWorks synergistically with O6-benzylguanine

O6-Benzylguanine stands out due to its specific mechanism of action targeting DNA repair pathways and its ability to enhance the effectiveness of other chemotherapeutic agents. Its unique structure allows it to effectively inhibit a critical enzyme involved in cellular defense against DNA damage.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Exact Mass

241.09636

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

01KC87F8FE

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

O6-Benzylguanine is a guanine analogue with antineoplastic activity. O6-benzylguanine binds the DNA repair enzyme O(6)-alkylguanine DNA alkyltransferase (AGT), transferring the benzyl moiety to the active-site cysteine and resulting in inhibition of AGT-mediated DNA repair. Co-administration of this agent potentiates the effects of other chemotherapeutic agents that damage DNA. (NCI04)

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

19916-73-5

Wikipedia

6-O-benzylguanine

Dates

Last modified: 07-15-2023

MGMT-inhibitor in combination with TGF-βRI inhibitor or CDK 4/6 inhibitor increases temozolomide sensitivity in temozolomide-resistant glioblastoma cells

A Das, F C Henderson Jr, M Alshareef, G B F Porto, I Kanginakudru, L K Infinger, W A Vandergrift 3rd, S M Lindhorst, A K Varma, S J Patel, D Cachia
PMID: 32710211   DOI: 10.1007/s12094-020-02456-x

Abstract

Glioblastoma (GB) remains an incurable and deadly brain malignancy that often proves resistant to upfront treatment with temozolomide. Nevertheless, temozolomide remains the most commonly prescribed FDA-approved chemotherapy for GB. The DNA repair protein methylguanine-DNA methyl transferase (MGMT) confers resistance to temozolomide. Unsurprisingly temozolomide-resistant tumors tend to possess elevated MGMT protein levels or lack inhibitory MGMT promotor methylation. In this study, cultured human temozolomide resistance GB (43RG) cells were introduced to the MGMT inhibitor O
-benzylguanine combined with temozolomide and either LY2835219 (CDK 4/6 inhibitor) or LY2157299 (TGF-βRI inhibitor) seeking to overcome GB treatment resistance.
Treatment effects were assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, western blot, cell viability, and cell cycle progression.
Our in vitro study demonstrated that sequential treatment of O
-Benzylguanine with either LY2385219 or LY2157299-enhanced temozolomide enhanced sensitivity in MGMT+ 43RG cells. Importantly, normal human neurons and astrocytes remained impervious to the drug therapies under these conditions. Furthermore, LY2835219 has additional anti-proliferative effects on cell cycling, including induction of an RB-associated G (1) arrest via suppression of cyclin D-CDK4/6-Rb pathway. LY2157299 enhances anti-tumor effect by disrupting TGF-β-dependent HIF-1α signaling and by activating both Smad and PI3K-AKT pathways towards transcription of S/G2 checkpoints.
This study establishes the groundwork for the development of a combinatorial pharmacologic approach by using either LY2385219 or LY2157299 inhibitor plus O
-Benzylguanine to augment temozolomide response in temozolomide-resistant GB cells.


An LC-MS/MS method for determination of O

Chandana Mannem, Yan Xu
PMID: 31743472   DOI: 10.1002/bmc.4750

Abstract

O
-benzylguanine (O
BG) is an inhibitor of O
-alkylguanine-DNA alkyltransferase (AGT). It binds to AGT by transferring its benzyl moiety to the cysteine residue at the active site of the enzyme. O
BG synergizes the cytotoxic effects of alkylating agents by halting AGT-mediated DNA repair. O
-benzyl-8-oxoguanine (8-oxo-O
BG) is a metabolite of O
BG, which is an equally potent inhibitor of AGT. In this work, we report the development and validation of an LC-MS/MS method for simultaneous determination of O
BG and 8-oxo-O
BG in human plasma. O
BG and 8-oxo-O
BG along with the analog internal standard, pCl-O
BG, were extracted from alkalinized human plasma by liquid-liquid extraction using ethyl acetate, dried under nitrogen and reconstituted in the mobile phase. Reverse-phase chromatographic separation was achieved using isocratic elution with a mobile phase containing 80% acetonitrile and 0.05% formic acid in water at a flow rate of 0.600 ml/min. Quantification was performed using multiple-reaction-monitoring mode with positive ion-spray ionization. The linear calibration ranges of the method for O
BG and 8-oxo-O
BG were 1.25-250 ng/ml and 5.00-1.00 × 10
ng/ml, respectively, with acceptable assay accuracy, precision, recovery and matrix factor. This method was applied to the measurement of O
BG and 8-oxo-O
BG in patient plasma samples from a prior phase I clinical trial.


Beyond O

Miguel Macias-Contreras, Huan He, Lei Zhu
PMID: 30411875   DOI: 10.1021/acs.bioconjchem.8b00703

Abstract

SNAP-tag is a genetically encoded label for tracking proteins of interest that is known to utilize O
-benzylguanine derivatives as substrates. In this work, mass spectrometric analysis revealed that SNAP-tag also accepts O
-(5-pyridylmethyl)guanine derivatives as substrates. A fluorescently conjugated O
-(5-pyridylmethyl)guanine was synthesized and used to selectively label intracellular compartments. This compound also acts as a zinc(II) ion-sensitive fluorescent indicator and therefore can be used in organelle-specific zinc(II) imaging.


Site-Specific Immobilization of β

Jing Wang, Yuxin Wang, Jiajun Liu, Qian Li, Guowei Yin, Yajun Zhang, Chaoni Xiao, Taiping Fan, Xinfeng Zhao, Xiaohui Zheng
PMID: 31070886   DOI: 10.1021/acs.analchem.9b01268

Abstract

The past decade has witnessed the great promise of strategies for ligand discovery based on surface-immobilized GPCRs. We present here a method for preparation of immobilized GPCRs. Key features include covalent immobilization with high specificity and robust application in drug-receptor interaction analysis and ligand screening. In our example assay using beta
-adrenergic receptor (β
-AR), the human DNA repair protein O
-alkylguanine-DNA alkyltransferase (hAGT) fusion receptor expressed in Escherichia coli was directly captured onto polyethylene glycol polyacrylamide (PEGA) resin. We observed even distribution and physiological functions of β
-AR on the resin. The immobilized β
-AR as a stationary phase enabled us to rapidly determine the binding of four drugs to β
-AR. By coupling this assay to mass spectrometry, we screened rosmarinic acid as a bioactive compound targeting β
-AR in Fructus Perillae. We concluded that O
-benzylguanine derivative-functionalized supporter is promising for specific immobilization of hAGT-tagged proteins; immobilized receptor chromatography has great potential in screening receptor-binding leads from herbal plants or traditional medicine recipes.


Evaluation of Carbazeran 4-Oxidation and

Jiarong Xie, Nur Fazilah Saburulla, Shiyan Chen, Siew Ying Wong, Ze Ping Yap, Linghua Harris Zhang, Aik Jiang Lau
PMID: 30337443   DOI: 10.1124/dmd.118.082099

Abstract

The present study investigated the contribution of microsomal cytochrome P450 and cytosolic aldehyde oxidase-1 (AOX-1) to carbazeran 4-oxidation and
-benzylguanine 8-oxidation in human liver microsomal, cytosolic, and S9 fractions. Incubations containing carbazeran and human liver microsomes with or without exogenously added NADPH yielded comparable levels of 4-oxo-carbazeran.
-Benzylguanine 8-oxidation occurred in microsomal incubations, and the extent was increased by NADPH. Human recombinant CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5 did not catalyze carbazeran 4-oxidation, whereas CYP1A2 was highly active in
-benzylguanine 8-oxidation. 1-Aminobenzotriazole, a pan-cytochrome P450 inhibitor, decreased
-benzylguanine 8-oxidation, but not carbazeran 4-oxidation, in microsomal incubations, whereas 1-aminobenzotriazole and furafylline (a CYP1A2-selective inhibitor) did not inhibit carbazeran 4-oxidation or
-benzylguanine 8-oxidation in human liver S9 fraction. Carbazeran 4-oxidation in incubations containing human liver microsomes (from multiple donors and commercial suppliers) was attributed to microsomal preparations contaminated with AOX-1, as suggested by liver microsomal experiments indicating a decrease in carbazeran 4-oxidation by an AOX-1 inhibitor (hydralazine), and to detection of AOX-1 protein (at one-third the level of that in liver cytosol). Cytosolic contamination of liver microsomes was further demonstrated by the formation of dehydroepiandrosterone sulfate (catalyzed by cytosolic sulfotransferases) in liver microsomal incubations containing dehydroepiandrosterone. In conclusion, carbazeran 4-oxidation and
-benzylguanine 8-oxidation are enzyme-selective catalytic markers of human AOX-1, as shown in human liver S9 fraction expressing cytochrome P450 and AOX-1. This study highlights the negative impact of cytosolic contamination of liver microsomes on the interpretation of reaction phenotyping data collected in an in vitro study performed in microsomal fractions.


Study of aldehyde oxidase by micellar electrokinetic chromatography separation of O

Shengyun Huang, Erwin Adams, Ann Van Schepdael
PMID: 30221782   DOI: 10.1002/elps.201800279

Abstract

A separation method for O
-benzylguanine (O
-BG) and 8-oxo-O
-benzylguanine (8-oxo-O
-BG) is developed by using MEKC. This study includes the optimization of separation and incubation parameters for both off-line and on-line procedures. The BGE consisted of 25 mM sodium phosphate buffer-methanol (70:30, v/v), apparent pH 7.4, in which SDS and methyl-β-cyclodextrin were dissolved yielding final concentrations of 50 and 15 mM, respectively. Separations were performed at 15 kV using an untreated fused-silica capillary (40 cm length, effective length is 30 cm) with the detection wavelength at 195 nm. The capillary was kept at 15°C. Good performances were demonstrated for the repeatability and linearity. The LOQ was determined to be 14 μM for 8-oxo-O
-BG (S/N = 10). The accuracy values showed a bias of +7.9% for 50 μM and -7.0% for 100 μM. Premix and transverse diffusion of laminar flow profiles (TDLFP) methods were used for on-line mixing and reaction of the substrate O
-BG with aldehyde oxidase. Both procedures were successful in mixing as well as subsequent separation of the substrate and the metabolite, while the repeatability of TDLFP (14.7% (n = 3)) was much better than the premix technique.


Methylation Tolerance-Based Functional Assay to Assess Variants of Unknown Significance in the MLH1 and MSH2 Genes and Identify Patients With Lynch Syndrome

Delphine Bouvet, Sahra Bodo, Annie Munier, Erell Guillerm, Romane Bertrand, Chrystelle Colas, Alex Duval, Florence Coulet, Martine Muleris
PMID: 30998989   DOI: 10.1053/j.gastro.2019.03.071

Abstract

Approximately 75% of patients with suspected Lynch syndrome carry variants in MLH1 or MSH2, proteins encoded by these genes are required for DNA mismatch repair (MMR). However, 30% of these are variants of unknown significance (VUS). A assay that measures cell response to the cytotoxic effects of a methylating agent can determine the effects of VUS in MMR genes and identify patients with constitutional MMR-deficiency syndrome. We adapted this method to test the effects of VUS in MLH1 and MSH2 genes found in patients with suspected Lynch syndrome.
We transiently expressed MLH1 or MSH2 variants in MLH1- or MSH2-null human colorectal cancer cell lines (HCT116 or LoVo), respectively. The MMR process causes death of cells with methylation-damaged DNA bases, so we measured proportions of cells that undergo death following exposure to the methylating agent; cells that escaped its toxicity were considered to have variants that affect function of the gene product. Using this assay, we analyzed 88 variants (mainly missense variants), comprising a validation set of 40 previously classified variants (19 in MLH1 and 21 in MSH2) and a prospective set of 48 VUS (25 in MLH1 and 23 in MSH2). Prediction scores were calculated for all VUS according to the recommendations of the American College of Medical Genetics and Genomics, based on clinical, somatic, in silico, population, and functional data.
The assay correctly classified 39 of 40 variants in the validation set. The assay identified 12 VUS that did alter function of the gene product and 28 VUS that did not; the remaining 8 VUS had intermediate effects on MMR capacity and could not be classified. Comparison of assay results with prediction scores confirmed the ability of the assay to discriminate VUS that affected the function of the gene products from those that did not.
Using an assay that measures the ability of the cells to undergo death following DNA damage induction by a methylating agent, we were able to assess whether variants in MLH1 and MSH2 cause defects in DNA MMR. This assay might be used to help assessing the pathogenicity of VUS in MLH1 and MSH2 found in patients with suspected Lynch syndrome.


Hepatic Flavin-containing Monooxygenase and Aldehyde Oxidase Activities in Male Domestic Pigs at Different Ages

Steven X Hu
PMID: 30215338   DOI: 10.2174/1872312812666180913145334

Abstract

Age has a significant impact on activities of hepatic metabolizing enzymes in humans and animals. Flavin-containing Monooxygenase (FMO) and Aldehyde Oxidase (AO) are two important hepatic enzymes. Understanding of the impact of age on these two enzymes is still limited in pigs.
The aim of this work was to assess hepatic FMO and AO activities of male domestic pigs at five different ages of 1 day, 2, 5, 10 and 20 weeks.
Porcine liver microsomes and cytosol were prepared from the livers of male domestic pigs at ages of 1 day, 2, 5, 10 and 20 weeks. FMO activity was assessed using N-oxidation of benzydamine in porcine liver microsomes and AO activity was evaluated using oxidation of O6-benzylguanine in the porcine liver cytosol.
Porcine hepatic FMO activity was substantial at the age of 1 day, rapidly increased in 2 weeks, and remained high afterwards. Porcine hepatic AO activity was minimal at the age of 1 day and gradually increased to the maximum in 5 weeks and remained relatively constant to the age of 20 weeks. Porcine hepatic FMO activity is higher than other species, including humans. Age-dependent FMO developmental pattern in porcine liver is different from porcine hepatic CYP450 and human hepatic FMO. Porcine hepatic AO activity is much lower than humans although their developmental patterns are similar.
Age impact on hepatic activities of both FMO and AO is obvious in domestic male pigs although age patterns of both enzymes are different.


Site-Directed Mutagenesis at the Molybdenum Pterin Cofactor Site of the Human Aldehyde Oxidase: Interrogating the Kinetic Differences Between Human and Cynomolgus Monkey

Armina Abbasi, Carolyn A Joswig-Jones, Jeffrey P Jones
PMID: 33020066   DOI: 10.1124/dmd.120.000187

Abstract

The estimation of the drug clearance by aldehyde oxidase (AO) has been complicated because of this enzyme's atypical kinetics and species and substrate specificity. Since human AO (hAO) and cynomolgus monkey AO (mAO) have a 95.1% sequence identity, cynomolgus monkeys may be the best species for estimating AO clearance in humans. Here, O
-benzylguanine (O6BG) and dantrolene were used under anaerobic conditions, as oxidative and reductive substrates of AO, respectively, to compare and contrast the kinetics of these two species through numerical modeling. Whereas dantrolene reduction followed the same linear kinetics in both species, the oxidation rate of O6BG was also linear in mAO and did not follow the already established biphasic kinetics of hAO. In an attempt to determine why hAO and mAO are kinetically distinct, we have altered the hAO V811 and F885 amino acids at the oxidation site adjacent to the molybdenum pterin cofactor to the corresponding alanine and leucine in mAO, respectively. Although some shift to a more monkey-like kinetics was observed for the V811A mutant, five more mutations around the AO cofactors still need to be investigated for this purpose. In comparing the oxidative and reductive rates of metabolism under anaerobic conditions, we have come to the conclusion that despite having similar rates of reduction (4-fold difference), the oxidation rate in mAO is more than 50-fold slower than hAO. This finding implies that the presence of nonlinearity in AO kinetics is dependent upon the degree of imbalance between the rates of oxidation and reduction in this enzyme. SIGNIFICANCE STATEMENT: Although they have as much as 95.1% sequence identity, human and cynomolgus monkey aldehyde oxidase are kinetically distinct. Therefore, monkeys may not be good estimators of drug clearance in humans.


Efficient and precise editing of endogenous transcripts with SNAP-tagged ADARs

Paul Vogel, Matin Moschref, Qin Li, Tobias Merkle, Karthika D Selvasaravanan, Jin Billy Li, Thorsten Stafforst
PMID: 29967493   DOI: 10.1038/s41592-018-0017-z

Abstract

Molecular tools that target RNA at specific sites allow recoding of RNA information and processing. SNAP-tagged deaminases guided by a chemically stabilized guide RNA can edit targeted adenosine to inosine in several endogenous transcripts simultaneously, with high efficiency (up to 90%), high potency, sufficient editing duration, and high precision. We used adenosine deaminases acting on RNA (ADARs) fused to SNAP-tag for the efficient and concurrent editing of two disease-relevant signaling transcripts, KRAS and STAT1. We also demonstrate improved performance compared with that of the recently described Cas13b-ADAR.


Explore Compound Types